2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a purine base structure, which is a common motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative, which involves chlorination and methylation reactions.
Intermediate Formation: The intermediate compound is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the final product.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents (such as dimethylformamide or dichloromethane), and catalysts (like triethylamine).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce various substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, it serves as a model compound for studying purine metabolism and its derivatives. It is also used in the development of enzyme inhibitors.
Medicine
Industry
In the industrial sector, it is used in the synthesis of specialty chemicals and pharmaceuticals, contributing to the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
What sets 2-(8-chloro-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxyphenyl)acetamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H16ClN5O4 |
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Molecular Weight |
377.78 g/mol |
IUPAC Name |
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H16ClN5O4/c1-20-13-12(14(24)21(2)16(20)25)22(15(17)19-13)8-11(23)18-9-4-6-10(26-3)7-5-9/h4-7H,8H2,1-3H3,(H,18,23) |
InChI Key |
VAPWYWCSMPHPBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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